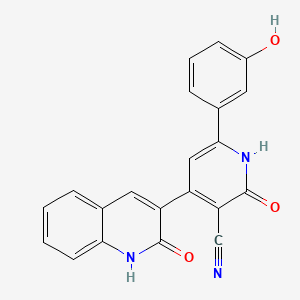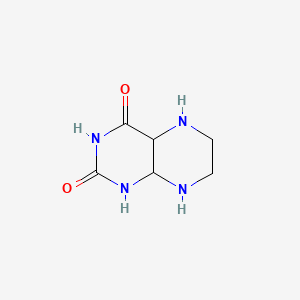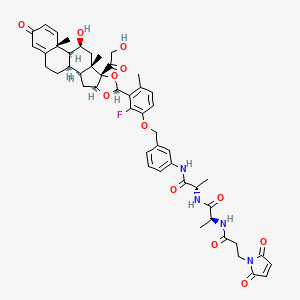
Pim-1 kinase inhibitor 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pim-1 kinase inhibitor 10 is a compound designed to inhibit the activity of Pim-1 kinase, an enzyme involved in various cellular processes such as cell survival, proliferation, and resistance to apoptosis. Pim-1 kinase is a serine/threonine kinase that plays a critical role in the biology of different kinds of cancer, including prostate cancer and leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pim-1 kinase inhibitors typically involves the creation of pharmacophoric models to identify potential active binding manners within the Pim-1 kinase binding pocket . For example, polycyclic aromatic electron-rich structures such as 6-Chloro-2-methoxy-acridine have been identified as putative hits for Pim-1 kinase inhibition .
Industrial Production Methods
Industrial production methods for Pim-1 kinase inhibitors often involve computer-aided screening methods to discover novel therapeutics. These methods include molecular docking and logistic regression models to predict the probability of Pim-1 kinase inhibitory activity based on binding energies and interactions with key amino acid residues .
Chemical Reactions Analysis
Types of Reactions
Pim-1 kinase inhibitors undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of Pim-1 kinase inhibitors can lead to the formation of oxo-indole alkaloids .
Scientific Research Applications
Pim-1 kinase inhibitors have a wide range of scientific research applications, including:
Chemistry: Used in the study of kinase inhibition and the development of new therapeutic agents.
Biology: Used to study the role of Pim-1 kinase in cell survival, proliferation, and apoptosis.
Medicine: Used in the treatment of cancers such as prostate cancer and leukemia.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
Pim-1 kinase inhibitors exert their effects by binding to the ATP pocket of the Pim-1 kinase enzyme, thereby blocking its activity . This inhibition leads to a decrease in the phosphorylation of downstream targets, such as the Bcl-2 antagonist of cell death and the ribosomal protein S6 kinase . The inhibition of these targets results in the suppression of cell proliferation and survival pathways, ultimately leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Pim-1 kinase inhibitor 10 can be compared with other similar compounds, such as:
5-(3-Trifluoromethylbenzylidene) thiazolidine-2,4-dione: Identified as a Pim-1 inhibitor that attenuates the autophosphorylation of tagged Pim-1 in intact cells.
This compound is unique in its specific binding affinity and inhibitory activity against Pim-1 kinase, making it a valuable tool in the study and treatment of cancers associated with Pim-1 kinase overexpression.
Properties
Molecular Formula |
C21H13N3O3 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
6-(3-hydroxyphenyl)-2-oxo-4-(2-oxo-1H-quinolin-3-yl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H13N3O3/c22-11-17-15(16-9-13-4-1-2-7-18(13)23-20(16)26)10-19(24-21(17)27)12-5-3-6-14(25)8-12/h1-10,25H,(H,23,26)(H,24,27) |
InChI Key |
YCYDIDYCFSCRBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C3=C(C(=O)NC(=C3)C4=CC(=CC=C4)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(7Z,10Z)-12-[3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B12364453.png)



![Quinolino[2,3-b]acridine-7,14-dione](/img/structure/B12364473.png)
![3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride](/img/structure/B12364477.png)

![2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2E)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12364493.png)


![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12364507.png)
